(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone” is a chemical compound with a unique structure that allows for diverse applications, such as drug discovery, molecular imaging, and understanding biological processes. It has a molecular weight of 246.265 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-aminothiazole and α-bromo-4-fluoroacetophenone in ethanol, which is heated under reflux for 16 hours . The mixture is then concentrated to 30 mL under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b]thiazole nucleus, which is a very interesting scaffold in terms of chemistry and biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 70 °C. Its NMR (CDCl3, 300 MHz) δ is 7.37 (s, 5H), 5.52 (bs, 1H), 5.11 (s, 2H), 4.28 (t, 2H, J = 6.0 Hz), 3.52 (s, 2H), 2.98 (s, 3H); and its 13 C NMR (CDCl3, 75 MHz) δ is 156.4, 136.3, 128.5, 128.2, 128.1, 68.6, 66.9, 40.4, 37.3 .Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential of related compounds in inhibiting the proliferation of various cancer cell lines. For instance, a study on the synthesis and antitumor activity of a similar compound showed distinct inhibition on the proliferation of A549 (lung carcinoma), BGC-823 (gastric carcinoma), and HepG-2 (hepatocellular carcinoma) cancer cell lines (Tang & Fu, 2018). These findings suggest that derivatives of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(morpholino)methanone could exhibit similar antitumor properties.
Antimicrobial Activity
Another area of application is the development of antimicrobial agents. Studies have synthesized various derivatives that exhibited promising antimicrobial activities. For example, compounds synthesized for their potential antimycobacterial activity highlighted the versatility of the chemical structure in targeting bacterial infections (Sathe et al., 2011).
Herbicidal Activity
The chemical structure of this compound and its derivatives also finds application in the development of novel herbicides. Research into novel triazolinone derivatives, which share structural similarities, revealed compounds with significant herbicidal activities, suggesting potential for the development of new agrochemicals (Luo et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antiproliferative activities against a variety of cancer cell lines .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that inhibit the proliferation of cancer cells .
Biochemical Pathways
Based on its antiproliferative activity, it can be inferred that the compound may interfere with pathways involved in cell division and growth .
Result of Action
Based on its reported antiproliferative activity, it can be inferred that the compound may induce cell cycle arrest or apoptosis in cancer cells .
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c17-12-3-1-11(2-4-12)13-9-20-14(10-23-16(20)18-13)15(21)19-5-7-22-8-6-19/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCGCSHLPEXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.